molecular formula C6H12O B1457040 3,3-Dimethylcyclobutan-1-ol CAS No. 54166-17-5

3,3-Dimethylcyclobutan-1-ol

Cat. No. B1457040
CAS RN: 54166-17-5
M. Wt: 100.16 g/mol
InChI Key: OPDWLEDHLKYURY-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutan-1-ol is a chemical compound with the CAS Number 54166-17-5 . It has a molecular weight of 100.159 and a molecular formula of C6H12O . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylcyclobutan-1-ol is 1S/C6H12O/c1-6(2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 . This indicates that the molecule consists of a cyclobutanol ring with two methyl groups attached at the 3rd carbon.


Physical And Chemical Properties Analysis

3,3-Dimethylcyclobutan-1-ol has a density of 0.9±0.1 g/cm3 and a boiling point of 125.2±8.0 °C at 760 mmHg . The compound has a flash point of 41.2±10.9 °C . The exact mass is 100.088814 and the LogP value is 1.25 .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized derivatives of dimethylcyclobutane, studying their crystal structures to understand molecular conformations and interactions. For example, the synthesis and crystallographic analysis of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea revealed detailed molecular geometry and intermolecular interactions, highlighting the compound's semi-chair conformation and hydrogen bonding patterns (Yin et al., 2012).

Dynamics in Solid and Liquid Phases

Dimethylbutanols, including compounds structurally similar to 3,3-Dimethylcyclobutan-1-ol, exhibit rich solid-state polymorphism and phase behavior. Studies on their dynamics in liquid and plastic crystalline phases have provided insights into molecular motions and self-diffusion, which are crucial for understanding their properties in different states (Carignani et al., 2018).

Organic Synthesis and Ring-Closing Effects

The gem-dimethyl effect, observed in compounds like 1,1-dimethylcyclobutane, accelerates cyclization reactions in organic synthesis. This effect has been quantitatively analyzed, providing valuable information for synthetic strategies involving cyclobutane rings and their derivatives (Ringer & Magers, 2007).

Natural Product Synthesis

The gem-dimethylcyclobutane motif is prevalent in natural products, prompting synthetic chemists to develop new methods for constructing this structure de novo. Recent advancements in the synthesis of gem-dimethylcyclobutane natural products have expanded the toolkit available for creating complex molecules, highlighting the versatility and importance of this structural motif (Hancock et al., 2019).

Molecular and Phase Behavior Studies

Research on the dynamics of glass-forming monohydroxy alcohols related to 3,3-Dimethylcyclobutan-1-ol has shed light on their molecular reorientations and self-diffusion characteristics. Such studies are fundamental for understanding the physicochemical properties of these compounds, especially in the context of materials science and engineering (Carignani et al., 2018).

properties

IUPAC Name

3,3-dimethylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)3-5(7)4-6/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDWLEDHLKYURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclobutan-1-ol

CAS RN

54166-17-5
Record name 3,3-dimethylcyclobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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